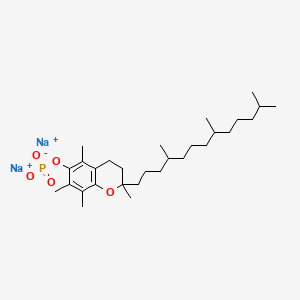

TocP (disodium)

Beschreibung

Tri-o-cresyl phosphate (TocP), an organophosphate ester, is widely used as a plasticizer, flame retardant, and lubricant additive. OPIDN manifests as progressive axonal degeneration in the central and peripheral nervous systems after a latent period of 7–14 days post-exposure . TocP’s toxicity arises from its metabolism into the neuroactive metabolite saligenin cyclic-o-tolyl phosphate (CBDP), which irreversibly inhibits neuropathy target esterase (NTE), an enzyme critical for maintaining phospholipid homeostasis in neuronal membranes .

Key characteristics of TocP:

- Structure: Three ortho-methyl-substituted cresyl groups attached to a phosphate core.

- Mechanism of Toxicity: Metabolic activation to CBDP → NTE inhibition → disrupted phospholipid metabolism → axonal degeneration .

- Species Sensitivity: Hens and humans are highly susceptible, while rodents require higher doses to exhibit OPIDN .

Eigenschaften

Molekularformel |

C29H49Na2O5P |

|---|---|

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate |

InChI |

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2 |

InChI-Schlüssel |

LPWACMVJQSCQOF-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of α-tocopherol phosphate disodium involves the phosphorylation of α-tocopherol (vitamin E). The process typically includes the reaction of α-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the phosphate ester. The resulting α-tocopherol phosphate is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of α-tocopherol phosphate disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

α-Tocopherol phosphate disodium undergoes various chemical reactions, including:

Oxidation: As an antioxidant, it can undergo oxidation reactions where it scavenges reactive oxygen species (ROS).

Reduction: It can be reduced back to α-tocopherol under certain conditions.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other ROS.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the oxidized form of α-tocopherol phosphate.

Reduction: The major product is α-tocopherol.

Substitution: The products depend on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, α-tocopherol phosphate disodium is used as an antioxidant to study the effects of oxidative stress on various chemical reactions and processes. It helps in understanding the mechanisms of oxidation and reduction reactions .

Biology

In biological research, this compound is used to study cellular responses to oxidative stress. It is particularly useful in experiments involving cell cultures and animal models to investigate the protective effects of antioxidants on cellular health .

Medicine

In medicine, α-tocopherol phosphate disodium is explored for its potential therapeutic effects. It is studied for its role in preventing oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Industry

Industrially, α-tocopherol phosphate disodium is used in the formulation of skincare and cosmetic products due to its antioxidant properties. It helps in protecting the skin from oxidative damage caused by environmental factors .

Wirkmechanismus

The mechanism of action of α-tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This action helps in maintaining cellular integrity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triphenyl Phosphate (TPP)

- Acute toxicity (LD₅₀ > 2,000 mg/kg in hens) significantly lower than TocP (LD₅₀ ~ 500–1,000 mg/kg) .

- Mechanistic Difference : Fails to inhibit NTE even at high doses, as confirmed by hen OPIDN studies .

Data Table 1: TocP vs. TPP

| Parameter | TocP | TPP |

|---|---|---|

| NTE Inhibition (IC₅₀) | 10⁻⁸ M (via CBDP) | No inhibition |

| OPIDN Potential | High | None |

| Acute LD₅₀ (hens) | 500–1,000 mg/kg | >2,000 mg/kg |

Comparison with Functionally Similar Neurotoxic Organophosphates

Malathion

- Structure : Dimethyl dithiophosphate with diethyl succinate.

- Toxicity Profile :

Data Table 2: TocP vs. Malathion

| Parameter | TocP | Malathion |

|---|---|---|

| Primary Target Enzyme | NTE | AChE |

| OPIDN Incidence | High (single dose) | Rare (high-dose + cofactors) |

| Metabolic Activation | Required (→ CBDP) | Required (→ malaoxon) |

Chlorpyrifos

- Structure: Thiophosphate with trichloropyridinol.

Mechanistic Insights from Cross-Compound Studies

- NTE Inhibition Hierarchy :

- Species-Specific Responses : Zebrafish studies show TocP-induced developmental toxicity (e.g., impaired swimming) at 88.5 µg/L, but OPIDN models remain unestablished in fish .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.